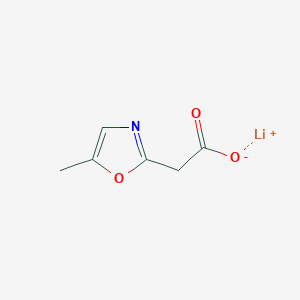

Lithium 2-(5-methyloxazol-2-YL)acetate

Description

Lithium 2-(5-methyloxazol-2-yl)acetate is a lithium salt derivative featuring a methyl-substituted oxazole ring linked to an acetate moiety. Oxazole-containing compounds are of significant interest in medicinal and materials chemistry due to their heterocyclic aromatic structure, which confers unique electronic and steric properties. The methyl group at the 5-position of the oxazole ring may enhance lipophilicity and metabolic stability compared to unsubstituted oxazole derivatives .

Properties

Molecular Formula |

C6H6LiNO3 |

|---|---|

Molecular Weight |

147.1 g/mol |

IUPAC Name |

lithium;2-(5-methyl-1,3-oxazol-2-yl)acetate |

InChI |

InChI=1S/C6H7NO3.Li/c1-4-3-7-5(10-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

YSAXRNMETJTNQE-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CC1=CN=C(O1)CC(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Steric Hindrance : The tert-butoxycarbonyl group in naphthyridine derivatives introduces bulkiness, which may reduce solubility but increase binding specificity in biological systems .

Ethyl-2-(5-benzoxazol-2-ylamine)acetate Derivatives

These compounds, synthesized via reactions between benzoxazole hydrazines and sodium azide , share structural similarities with the target lithium salt. Key differences include:

- Functional Groups : The ethyl ester group in these derivatives (e.g., compound 3 in ) contrasts with the lithium carboxylate in the target compound, altering solubility (lipophilic vs. ionic) and bioavailability .

- Biological Activity : Benzoxazole-tetrazole hybrids exhibit antifungal and anti-inflammatory properties, suggesting that the oxazole core in the lithium salt may also confer bioactivity, though lithium’s presence could modulate toxicity .

Thiazolylmethyl Carbamates

Thiazole derivatives (e.g., thiazol-5-ylmethyl carbamates in ) differ in heterocyclic structure but share applications in drug design. Thiazole’s sulfur atom enhances π-π stacking interactions, whereas oxazole’s oxygen may improve hydrogen-bonding capacity. Lithium’s inclusion in the acetate salt could further influence pharmacokinetics by altering ionization states .

Research Findings and Data Gaps

- Synthesis: The preparation of similar compounds, such as thiol-disulfide exchange for acetic acid derivatives or hydrazine-mediated tetrazole formation , implies feasible routes for synthesizing the target lithium salt.

- Material Science Applications : Lithium carboxylates with fluorinated aromatic systems (e.g., 6-fluoropyridinyl) are prioritized in battery research , whereas methyl-oxazole variants may lack comparable conductivity due to reduced electronegativity.

Critical Analysis of Evidence Limitations

- Contradictions : emphasizes benzoxazole-tetrazole hybrids for antimicrobial use, while focuses on fluoropyridinyl lithium salts for industrial applications. These divergent priorities highlight the need for targeted studies on methyl-oxazole lithium salts.

- Data Gaps: No melting points, spectral data, or biological assay results are provided for the target compound. Comparative analyses rely on extrapolations from structurally related systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.